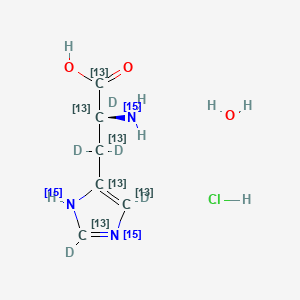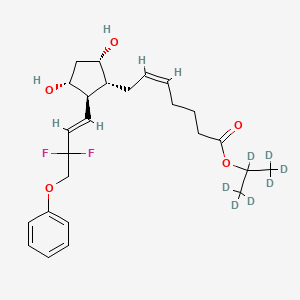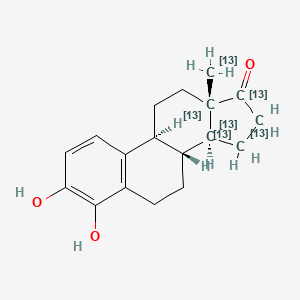
Ttbk1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ttbk1-IN-2 is a compound that acts as an inhibitor of tau-tubulin kinase 1 (TTBK1). Tau-tubulin kinase 1 is a central nervous system-specific kinase implicated in the pathological phosphorylation of tau proteins, which are associated with neurodegenerative diseases such as Alzheimer’s Disease and Frontotemporal Dementia .
Preparation Methods
The synthesis of Ttbk1-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Ttbk1-IN-2 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ttbk1-IN-2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of tau-tubulin kinase 1 and its effects on tau phosphorylation.
Biology: It helps in understanding the role of tau-tubulin kinase 1 in cellular processes and its implications in neurodegenerative diseases.
Medicine: this compound is being explored as a potential therapeutic agent for treating diseases like Alzheimer’s Disease by inhibiting the pathological phosphorylation of tau proteins.
Industry: It is used in the development of assays and screening methods for identifying other potential inhibitors of tau-tubulin kinase 1
Mechanism of Action
Ttbk1-IN-2 exerts its effects by inhibiting the activity of tau-tubulin kinase 1. This kinase is responsible for the phosphorylation of tau proteins, which are crucial for microtubule stability and function. By inhibiting tau-tubulin kinase 1, this compound reduces the phosphorylation of tau, thereby preventing the formation of neurofibrillary tangles that are characteristic of neurodegenerative diseases .
Comparison with Similar Compounds
Ttbk1-IN-2 is unique compared to other similar compounds due to its specificity and potency in inhibiting tau-tubulin kinase 1. Similar compounds include:
Ttbk2-IN-1: An inhibitor of tau-tubulin kinase 2, which shares a highly conserved catalytic domain with tau-tubulin kinase 1 but has distinct functional roles.
BIIB-TTBK1i: Another selective inhibitor of tau-tubulin kinase 1, used in research to study the effects of tau phosphorylation inhibition
These compounds highlight the importance of targeting specific kinases involved in neurodegenerative diseases and provide valuable insights into the development of therapeutic agents.
Properties
Molecular Formula |
C18H13ClN4O |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H13ClN4O/c19-12-1-5-14(6-2-12)24-15-7-3-13(4-8-15)23-18-16-9-10-20-17(16)21-11-22-18/h1-11H,(H2,20,21,22,23) |
InChI Key |
RWRSKMSFZCQDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CN3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


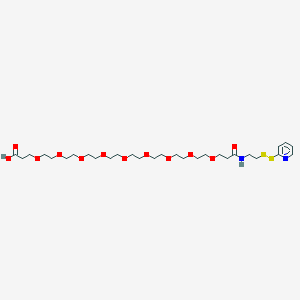
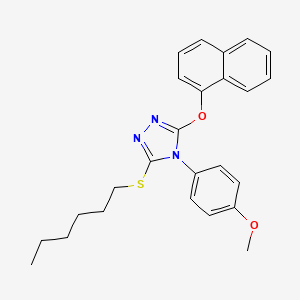
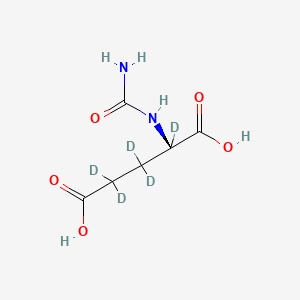

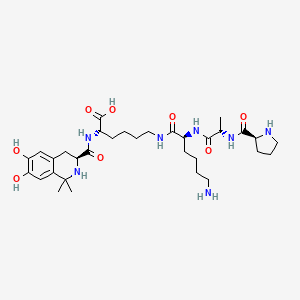
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
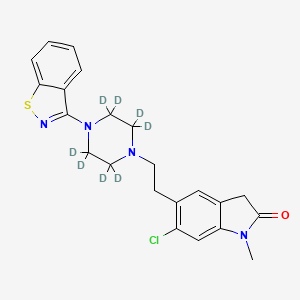

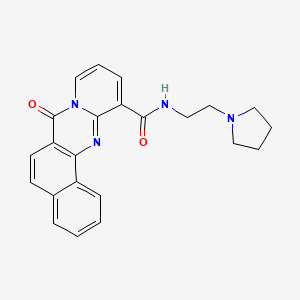
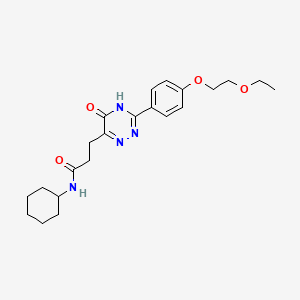
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
